Home > Products > Screening Compounds P73985 > 2-(3-chlorophenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide
2-(3-chlorophenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide -

2-(3-chlorophenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide

Catalog Number: EVT-4319932
CAS Number:
Molecular Formula: C13H14ClN3O2S
Molecular Weight: 311.79 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Compound Description: This series of compounds features a central benzene ring substituted with a sulfonamide group at position 1 and a (3-substituted)ureido or thioureido group at position 4. The sulfonamide nitrogen is further linked to a 5-methyl-1,3,4-thiadiazol-2-yl moiety. These compounds were synthesized and evaluated for their anticancer activity against human colorectal carcinoma (HCT116) and human cervix carcinoma (HeLa) cell lines. []
  • Relevance: This series shares the core 5-methyl-1,3,4-thiadiazol-2-yl amide structure with the target compound, 2-(3-chlorophenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide. The variations within this series focus on modifications to the benzenesulfonamide portion, highlighting the importance of this region for potential anticancer activity. []
  • Compound Description: This series explores replacing the 5-methyl-1,3,4-thiadiazol-2-yl group in the previous series with a 5-methyl-isoxazol-3-yl group, while maintaining the core benzenesulfonamide and (3-substituted)phenylureido structure. These compounds were synthesized and evaluated for their inhibitory activity against human carbonic anhydrase (hCA) isoenzymes I, II, VII, and XII. []
  • Relevance: While not directly containing the 2-(3-chlorophenoxy)butanamide moiety, this series provides insight into the structure-activity relationship by modifying the heterocyclic ring directly attached to the amide nitrogen. This modification, replacing the thiadiazole with an isoxazole ring, while maintaining the benzenesulfonamide, led to compounds with hCA inhibitory activity, a different biological target than the anticancer activity observed in the thiadiazole analogs. This comparison highlights the impact of the heterocyclic ring on biological activity and its potential role in determining target selectivity. []

Substituted -N-(5-((7-Methyl-2-Oxo-2H-Chromen-4-yl)-Methyl)-1,3,4-Thiadiazol-2-yl)-Benzamide Derivatives

  • Compound Description: This series of compounds features a benzamide moiety connected to the 1,3,4-thiadiazole ring at the 2-position. The 5-position of the thiadiazole ring is substituted with a (7-methyl-2-oxo-2H-chromen-4-yl)methyl group. These compounds were synthesized using TBTU as a coupling agent and evaluated for their in vitro anti-tubercular activity against the H37Rv strain of Mycobacterium tuberculosis. []
  • Relevance: The inclusion of a benzamide group directly linked to the 1,3,4-thiadiazole ring in this series, similar to the target compound 2-(3-chlorophenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide, suggests that this structural motif might be important for interacting with biological targets. While the target compound and this series exhibit different biological activities (potential anticancer vs. anti-tubercular), their shared structural features suggest a potential common pharmacophore worthy of further investigation. []

Properties

Product Name

2-(3-chlorophenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide

IUPAC Name

2-(3-chlorophenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide

Molecular Formula

C13H14ClN3O2S

Molecular Weight

311.79 g/mol

InChI

InChI=1S/C13H14ClN3O2S/c1-3-11(19-10-6-4-5-9(14)7-10)12(18)15-13-17-16-8(2)20-13/h4-7,11H,3H2,1-2H3,(H,15,17,18)

InChI Key

YXQBRCVEQJKGGW-UHFFFAOYSA-N

SMILES

CCC(C(=O)NC1=NN=C(S1)C)OC2=CC(=CC=C2)Cl

Canonical SMILES

CCC(C(=O)NC1=NN=C(S1)C)OC2=CC(=CC=C2)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.